molecular formula C15H17ClN4O2S B2423236 5-chloro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 1903434-33-2

5-chloro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B2423236
CAS No.: 1903434-33-2
M. Wt: 352.84
InChI Key: IDEQMEXGBQVHKQ-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H17ClN4O2S and its molecular weight is 352.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A study by Abu‐Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds derived from this chemical, which exhibited significant cyclooxygenase-1/2 (COX-1/2) inhibitory activities, along with analgesic and anti-inflammatory properties.

Antimicrobial Activities

  • Desai and Bhatt (2016) reported on the catalytic synthesis of analogues of this chemical, revealing notable in vitro antibacterial and antifungal activities against various microbial species.
  • Similarly, Marvadi et al. (2020) synthesized novel derivatives that showed promising antitubercular activity with lower cytotoxicity profiles.

Antioxidant Activities

  • George et al. (2010) synthesized derivatives of this compound, which were screened for their antioxidant activity, demonstrating significant potential in this area.

Antiviral and Anticancer Properties

  • Research by Monteagudo et al. (2007) looked into derivatives of this compound for their potential use as inhibitors in HIV treatment.
  • Holam et al. (2022) investigated its derivatives for interactions with CDK4 protein, indicating possible applications in cancer therapy.

Mechanism of Action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

This compound is a highly potent and selective, direct FXa inhibitor . It inhibits FXa by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound affects the blood coagulation cascade. FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .

Pharmacokinetics

The compound has excellent in vivo antithrombotic activity and good oral bioavailability

Result of Action

The inhibition of FXa by this compound produces antithrombotic effects . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Properties

IUPAC Name

5-chloro-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c1-9-8-13(21)19-15(17-9)20-6-4-10(5-7-20)18-14(22)11-2-3-12(16)23-11/h2-3,8,10H,4-7H2,1H3,(H,18,22)(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEQMEXGBQVHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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